N-Butyl-2-(quinolin-8-yloxy)acetamide
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Overview
Description
N-Butyl-2-(quinolin-8-yloxy)acetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(quinolin-8-yloxy)acetamide typically involves the reaction of 8-hydroxyquinoline with butylamine and chloroacetyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The mixture is stirred at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-(quinolin-8-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the original compound with hydrogenated functional groups.
Substitution: New derivatives with substituted functional groups replacing the butyl group.
Scientific Research Applications
N-Butyl-2-(quinolin-8-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of other quinoline derivatives and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of N-Butyl-2-(quinolin-8-yloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death. In anticancer research, it may inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)-2-(quinolin-8-yloxy)acetamide
- N-(2,6-Dimethylphenyl)-2-(quinolin-8-yloxy)acetamide
- 2-(5-Chloro-quinolin-8-yloxy)-N-quinolin-8-yl-acetamide
Uniqueness
N-Butyl-2-(quinolin-8-yloxy)acetamide is unique due to its specific butyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
88349-81-9 |
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Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
N-butyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C15H18N2O2/c1-2-3-9-16-14(18)11-19-13-8-4-6-12-7-5-10-17-15(12)13/h4-8,10H,2-3,9,11H2,1H3,(H,16,18) |
InChI Key |
CDIPOSAVRSQHJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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